Diphenyl(alpha-anilinobenzyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[diphenoxyphosphoryl(phenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NO3P/c27-30(28-23-17-9-3-10-18-23,29-24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26-22-15-7-2-8-16-22/h1-20,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCZSQUMVLKFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329515 | |
| Record name | NSC126666 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-68-7 | |
| Record name | NSC126666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC126666 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYL(ALPHA-ANILINOBENZYL)PHOSPHONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of Diphenyl Alpha Anilinobenzyl Phosphonate and Analogues
Post-Synthetic Functionalization and Transformation into Diverse Alpha-Aminophosphonate Derivatives
The core structure of alpha-aminophosphonates, such as diphenyl(alpha-anilinobenzyl)phosphonate, serves as a versatile platform for further chemical modification. These post-synthetic transformations allow for the introduction of diverse functional groups, leading to extensive molecular libraries with varied physicochemical and biological properties. Key strategies include N-acylation, tandem Kabachnik-Fields reactions, and functionalization of the peripheral aromatic rings.
N-Acylation Reactions and Conformational Dynamics of N-Acyl Species
The secondary amine nitrogen in deprotected alpha-aminophosphonates provides a reactive handle for derivatization. Acylation of the N-H group, typically using acyl chlorides, yields the corresponding N-acyl alpha-aminophosphonates. researchgate.net These reactions are significant as they not only modify the electronic properties of the nitrogen atom but also introduce substantial steric and conformational effects.
Research has shown that the resulting N-acyl species can exist in a dynamic equilibrium between different conformers. researchgate.net This phenomenon is particularly evident in sterically demanding derivatives. For instance, the N-benzoyl-N-benzyl derivative of an alpha-amino-benzylphosphonate exhibits hindered rotation around the N-C(acyl) bond at room temperature, which is observable through broad signals in its NMR spectrum. researchgate.net Low-temperature NMR experiments can resolve these broad signals into distinct sets, confirming the presence of at least two stable rotamers at lower temperatures. researchgate.net This conformational dynamism is a critical feature, as the spatial arrangement of the substituents can significantly influence the molecule's interaction with biological targets.
Table 1: Conformational Dynamics of N-Acylated Alpha-Aminophosphonates
| Derivative | Observation at 26 °C | Observation at -10 °C | Implication |
|---|---|---|---|
| N-benzoyl-N-benzyl-α-amino-benzylphosphonate | Broad NMR signals researchgate.net | Two distinct rotamers observed researchgate.net | Hindered rotation around the N-C(acyl) bond. researchgate.net |
Advanced Tandem Kabachnik-Fields Protocols for Novel N-Phosphonoylmethyl and N-Phosphinoylmethyl Derivatives
A powerful strategy for expanding the complexity of alpha-aminophosphonates is the tandem Kabachnik-Fields reaction, also referred to as a double phospha-Mannich condensation. researchgate.netmdpi.com This method utilizes a pre-existing alpha-aminophosphonate as a secondary amine for a subsequent Kabachnik-Fields reaction. mdpi.com The protocol involves reacting the aminophosphonate with an aldehyde (commonly paraformaldehyde) and a hydrophosphoryl compound, such as diethyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. researchgate.netmdpi.com
This advanced protocol leads to the synthesis of novel N-phosphonoylmethyl or N-phosphinoylmethyl derivatives, effectively creating nonsymmetrical bis(phosphonoalkyl)amines or bis(phosphinoylmethyl)amines. researchgate.netnih.gov This derivatization at the nitrogen atom introduces a second phosphorus-containing moiety, significantly altering the molecule's polarity, size, and chelating potential. mdpi.comnih.gov The development of these molecular libraries has been a key strategy in the search for new compounds with specific biological activities. researchgate.netmdpi.comnih.gov
Table 2: Examples of Derivatives from Tandem Kabachnik-Fields Reactions
| Starting Aminophosphonate | Reagents | Product Type | Reference |
|---|---|---|---|
| Diethyl α-benzylamino-benzylphosphonate | Paraformaldehyde, Diethyl phosphite | N-Phosphonoylmethyl-α-aminophosphonate | mdpi.com |
| Diethyl α-benzylamino-benzylphosphonate | Paraformaldehyde, Secondary phosphine oxide | N-Phosphinoylmethyl-α-aminophosphonate | mdpi.com |
Strategic Functionalization at Phenyl, Benzyl (B1604629), and Aniline (B41778) Moieties
The synthesis of diverse analogues is often achieved not by post-synthetic modification of the aromatic rings but by the strategic use of functionalized starting materials in the initial Kabachnik-Fields condensation. mdpi.commdpi.com This approach allows for the introduction of a wide array of substituents onto the phenyl, benzyl, and aniline moieties, thereby tuning the steric and electronic properties of the final compound.
Functionalization of the Benzyl Moiety: The benzyl group originates from the aldehyde component in the Kabachnik-Fields reaction. By employing substituted benzaldehydes, derivatives with various functional groups on this aromatic ring can be synthesized. For example, using 3-methoxybenzaldehyde (B106831) or 4-methylbenzaldehyde (B123495) leads to the corresponding methoxy- or methyl-substituted analogues. mdpi.com This strategy has been extended to include heterocyclic aldehydes, such as 2-furylaldehyde, to incorporate different ring systems. mdpi.com
Functionalization of the Aniline Moiety: The aniline portion is derived from the amine component. The use of substituted anilines is a common method for introducing functionality. Research has shown that incorporating electron-withdrawing groups, such as trifluoromethyl groups, into the arylamino moiety can significantly impact the properties of the resulting alpha-aminophosphonate. mdpi.com Similarly, the reaction can be performed with various aniline derivatives, such as para-anisidine, to generate analogues with different electronic characteristics. mdpi.com
Table 3: Examples of Strategically Functionalized α-Aminophosphonates
| Moiety Functionalized | Starting Material Example | Resulting Substituent | Reference |
|---|---|---|---|
| Benzyl | 3-Methoxybenzaldehyde | 3-Methoxybenzyl | mdpi.com |
| Benzyl | 4-Methylbenzaldehyde | 4-Methylbenzyl | mdpi.com |
| Aniline | Trifluoromethyl-substituted aniline | Trifluoromethylphenylamino | mdpi.com |
| Aniline | para-Anisidine | 4-Methoxyphenylamino | mdpi.com |
Investigation of C-P Bond Cleavage Reactions in Alpha-Aminophosphonates
The carbon-phosphorus (C-P) bond in alpha-aminophosphonates is notably stable; however, it can undergo cleavage under specific conditions, particularly in acidic media. Understanding the mechanism and kinetics of this cleavage is essential for predicting the stability and potential degradation pathways of these compounds.
Acid-Catalyzed Cleavage Mechanisms (e.g., Dissociative A-SE2 Character)
Theoretical studies on model compounds like dimethyl (alpha-anilinobenzyl)phosphonate have elucidated the mechanism of C-P bond cleavage in acidic environments. nih.gov The process is not a simple hydrolysis but a multi-step reaction. The investigation confirms a three-step sequence:
Protonation: The reaction is initiated by protonation. nih.gov
C-P Bond Cleavage: The protonated intermediate undergoes cleavage of the C-P bond. nih.gov
Transformation/Hydrolysis: This cleavage results in the formation of an imine cation and an H-phosphonate, which can then undergo hydrolysis. nih.gov
The most favorable reaction pathway begins with the protonation of the amino group. nih.gov This is followed by an internal proton transfer, facilitated by an N-H···O=P hydrogen bond, to the phosphonate (B1237965) oxygen. The C-P bond scission then occurs from this resulting protonated structure. nih.gov The formation of a distinct imine cation intermediate following the bond cleavage suggests the process has significant dissociative character, analogous in principle to an SN1 or a dissociative electrophilic substitution (A-SE2) mechanism, where the departure of the leaving group (the phosphonate) leads to a carbocation-like species (the iminium ion).
Influence of Protonation States and Solvent Medium on Cleavage Kinetics
The kinetics of the acid-catalyzed C-P bond cleavage are highly dependent on the specific protonation state of the alpha-aminophosphonate and the nature of the solvent medium. nih.gov As the initial and most favorable step is the protonation of the amino group, the pH of the solution is a critical factor governing the reaction rate. nih.govrsc.org
The specific site of protonation is crucial. While the most favorable path starts with N-protonation, protonation of the phosphoryl oxygens also plays a role. nih.gov By analogy with phosphate (B84403) esters, where the specific protonation state of the phosphoryl moiety dictates whether C-O or O-P bond cleavage is favored, the distribution of protonated species in aminophosphonates is expected to heavily influence the C-P bond lability. nih.gov
Exploration of Oxidative C-P Bond Cleavage Methodologies
The cleavage of the carbon-phosphorus (C-P) bond in α-aminophosphonates is a chemically challenging yet significant transformation. Research into oxidative methodologies has revealed potential pathways for this cleavage, which is crucial for understanding the degradation and metabolism of these compounds. One notable example involves the oxidative chemical cleavage of the C-P bond in 1-amino-1-(3,4-dihydroxyphenyl)methylphosphonic acid using sodium periodate (B1199274) (NaIO₄). nih.govrsc.org This reaction has been studied under both acidic and basic conditions, with investigations employing NMR, EPR, and UV-Vis spectroscopy to elucidate the mechanism. nih.govrsc.org
The degradation of phosphonates can proceed through different pathways, including the cleavage of the C-P bond or the C-N bond. For instance, the degradation of glyphosate (B1671968), a widely known phosphonate, can occur via a C-P bond cleavage pathway that forms sarcosine (B1681465) and glycine, or a C-N bond cleavage pathway that yields aminomethylphosphonic acid (AMPA). researchgate.net The C-P bond in the glyphosate molecule is known to be highly stable. researchgate.net Enzymes that catabolize phosphonates, such as phosphonoacetate hydrolase, often require an activating feature, like a β-carbonyl group, to facilitate C-P bond cleavage. nih.gov In the absence of such enzymatic machinery, chemical methods provide an alternative. Transition metal-free methods for the aerobic oxidative cleavage of the C-N bond in α-amino esters have also been developed using potassium tert-butoxide (KOtBu) and molecular oxygen, proceeding through a hydroperoxide intermediate. rsc.org While this targets the C-N bond, it highlights the exploration of various oxidative strategies for degrading α-amino acid analogues.
Hydrolysis of Diphenyl Phosphonate Esters to Corresponding Phosphonic Acids
The conversion of diphenyl phosphonate esters to their corresponding phosphonic acids is a fundamental step in the synthesis of many biologically active molecules. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. nih.gov
The hydrolysis of phosphonate esters is a widely used but often challenging method that typically proceeds in two consecutive steps. nih.gov Acid-catalyzed hydrolysis is the most common approach, frequently employing concentrated aqueous solutions of hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux for several hours. nih.govbeilstein-journals.orgnih.gov HBr is often considered more efficient than HCl. nih.gov
Research has focused on optimizing these conditions to improve yields and reduce reaction times. For example, studies on the hydrolysis of various phosphinates and phosphonates have investigated the ideal acid concentration and reaction duration. nih.govresearchgate.net For certain cyclic phosphinates, optimal conditions were found to be 3 equivalents of concentrated HCl in water at reflux for 6 hours. nih.gov The reactivity in acidic hydrolysis is influenced by substituents on the phosphonate, with electron-withdrawing groups generally increasing the reaction rate. mdpi.com While basic hydrolysis is also a viable method, unoptimized conditions can be harsh, often requiring a large excess of concentrated acid or base and unnecessarily long reaction times. nih.gov
Table 1: Comparison of Hydrolysis Conditions for Phosphonate Esters This table provides illustrative data based on general findings in the literature for phosphonate ester hydrolysis. Specific conditions for this compound may vary.
| Catalyst/Reagent | Typical Concentration | Temperature | Reaction Time | Notes | Source |
|---|---|---|---|---|---|
| Hydrochloric Acid (HCl) | 6 M - 12 M (conc.) | Reflux | 1 - 12 hours | Most common method for dialkyl and diphenyl phosphonates. | nih.govbeilstein-journals.orgnih.gov |
| Hydrobromic Acid (HBr) | Concentrated | Reflux | Variable | Often more efficient than HCl. | nih.gov |
| p-Toluenesulfonic Acid (PTSA) | Catalytic (0.1 eq.) | 160-180 °C (MW) | 0.5 - 6.5 hours | Microwave-assisted; offers shorter reaction times. | nih.gov |
| Sodium Hydroxide (NaOH) | Aqueous solution (e.g., 5%) | Variable | Variable | Used for basic hydrolysis, followed by acidification. | beilstein-journals.org |
Given the often harsh conditions of traditional acid or base hydrolysis, milder and more selective methods for cleaving diphenyl phosphonate esters have been developed.
Catalytic Hydrogenation: A key method for the deprotection of diphenyl phosphonates is catalytic hydrogenation. This process can be achieved using Adam's catalyst (Platinum(IV) oxide, PtO₂) and hydrogen gas. beilstein-journals.orgnih.govd-nb.info This method is particularly useful for molecules that may be sensitive to strong acidic conditions. For example, the synthesis of certain phosphonic acids has been successfully accomplished from their diphenyl ester precursors using this technique. beilstein-journals.orgnih.gov Additionally, catalytic hydrogenation with palladium on carbon (Pd/C) is a standard method for cleaving dibenzyl phosphonates and has been applied in the synthesis of various phosphonic acids. nih.govd-nb.info In one specific synthesis of an α-aminophosphonate, a diphenylphosphonate was dissolved in ethanol (B145695) and ethyl acetate, and then treated with 10% palladium on carbon and aqueous HCl under a hydrogen atmosphere (50 psi) for 72 hours to achieve cleavage. nih.gov
Ammonium (B1175870) Fluoride (B91410) (NH₄F)-Catalyzed Fluorinative Hydrolysis: A novel and facile route for the conversion of diphenylphosphonates (DPPs) involves direct fluorinative hydrolysis using ammonium fluoride (NH₄F). nih.gov This method transforms the relatively stable DPPs into highly reactive organofluorophosphonates (FPs). The reaction proceeds via the substitution of both phenoxy groups with a fluoride ion and a hydroxyl group. Mechanistic studies suggest the reaction pathway involves the formation of a difluorophosphorane intermediate. nih.gov The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent is important for solubilizing the reactants and intermediates, facilitating the reaction to yield the desired fluorophosphonate. nih.gov This late-stage conversion allows for the generation of more reactive probes from readily available DPP precursors. nih.gov
Complexation Chemistry with Transition Metal Ions
α-Aminophosphonates, including this compound and its analogues, are effective ligands for a variety of transition metal ions due to the presence of multiple donor atoms (N, O). nih.gov Their coordination chemistry has been extensively studied, leading to the synthesis of novel metal complexes with diverse structural and spectroscopic properties. research-nexus.netnih.gov
Palladium(II) Complexes: A range of Palladium(II) halide complexes with quinolinylaminophosphonate ligands have been synthesized and characterized. nih.gov For example, reacting diethyl and dibutyl [α-anilino-(quinolin-2-ylmethyl)]phosphonates with Na₂[PdX₄] (where X = Cl, Br) yields cis-[Pd(L)X₂] complexes. nih.govresearchgate.net These complexes have been thoroughly characterized by elemental analysis, IR, UV-visible, and NMR (¹H, ¹³C, ³¹P) spectroscopy, as well as ESI-mass spectrometry. nih.gov X-ray crystallography has confirmed the molecular structures of several of these complexes, revealing a square-planar geometry around the Pd(II) center. nih.govsemanticscholar.org
Copper(II) Complexes: New generations of Copper(II) complexes with α-aminophosphonate ligands have also been prepared. research-nexus.nettandfonline.comtandfonline.com These syntheses typically involve the reaction of the α-aminophosphonate ligand with a copper(II) salt (e.g., chloride, nitrate, bromide) in a 1:1 molar ratio. tandfonline.com The resulting complexes are characterized using a comprehensive suite of spectroscopic techniques including IR, UV-Vis, MS, EPR, and ¹H NMR, alongside magnetic and molar conductance measurements. research-nexus.netresearchgate.netresearchgate.net Spectroscopic studies have been instrumental in assigning a distorted square planar geometry to many of these Cu(II) complexes. research-nexus.netresearchgate.net
Table 2: Spectroscopic Data for Characterization of α-Aminophosphonate Metal Complexes This table summarizes typical spectroscopic shifts and signals observed upon complexation, based on literature for related α-aminophosphonate complexes.
| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex | Interpretation | Source |
|---|---|---|---|---|
| IR Spectroscopy | N-H stretch (~3180-3230 cm⁻¹) | Shift in N-H stretch by up to 20 cm⁻¹ | Coordination of the amino nitrogen to the metal center. | researchgate.net |
| IR Spectroscopy | P=O stretch (~1187-1240 cm⁻¹) | Shift to lower frequencies (e.g., 1162 cm⁻¹) | Coordination of the phosphonyl oxygen to the metal center (not always observed). | researchgate.net |
| ¹H NMR Spectroscopy | Sharp N-H proton signal | Broadening or disappearance of the N-H signal | Involvement of the N-H group in coordination. | research-nexus.netresearchgate.net |
| ³¹P NMR Spectroscopy | Characteristic signal for phosphonate | Shift in the signal upon coordination | Change in the electronic environment of the phosphorus atom. | nih.gov |
| UV-Vis Spectroscopy | Ligand-centered transitions | Appearance of new bands (d-d transitions, LMCT) | Confirmation of ligand-to-metal coordination. | research-nexus.netresearchgate.net |
| EPR Spectroscopy (for Cu(II)) | N/A (diamagnetic ligand) | Anisotropic spectra with g∥ > g⊥ > 2.0023 | Indicative of a dₓ²-y² ground state in a square-planar or elongated octahedral geometry. | research-nexus.netresearchgate.net |
The versatility of α-aminophosphonates as ligands stems from their ability to adopt various coordination modes, which is fundamental to their role in forming discrete complexes and extended structures like metallo-organic frameworks (MOFs). nih.govrsc.org
The analysis of palladium(II) and copper(II) complexes reveals several distinct coordination behaviors. In some palladium(II) complexes, such as those with [α-anilino-(quinolin-2-ylmethyl)]phosphonates, the ligand acts as a bidentate N,N-chelating agent, coordinating through both the quinoline (B57606) and aniline nitrogen atoms to form a stable chelate ring with the metal center. nih.gov However, with a slight change in the ligand structure, such as moving the substituent to the 3-position of the quinoline ring, the coordination mode can switch to monodentate, with the ligand binding only through the quinoline nitrogen. nih.gov In more complex structures, these ligands can even act as bridging units, linking two different palladium atoms. nih.gov
In copper(II) complexes, α-aminophosphonates have been shown to act as tridentate ligands, coordinating through the amino nitrogen, a phenolic/naphtholic oxygen, and the phosphonyl oxygen. research-nexus.netresearchgate.net This tridentate chelation often results in a distorted square planar geometry, which has been confirmed by spectroscopic and theoretical studies. research-nexus.netnih.gov
This ability to act as multidentate chelators or bridging ligands is precisely the property leveraged in the design of functional MOFs. rsc.org MOFs are constructed from metal ions or clusters linked by organic bridging ligands. rsc.org The specific coordination geometry of the metal ion and the connectivity and nature of the ligand dictate the final topology and properties of the framework. rsc.org While specific MOFs based on this compound are not detailed in the provided context, the demonstrated N,N-bidentate, N-monodentate, and tridentate N,O,O-coordination modes of its analogues illustrate the potential of this class of compounds to serve as versatile building blocks for creating complex, multi-dimensional metallo-organic frameworks. nih.govrsc.orgdntb.gov.ua
Theoretical Studies on Metal-Ligand Interactions and Stability
Theoretical and computational chemistry offers powerful tools to elucidate the intricacies of metal-ligand interactions at an electronic and structural level. For this compound and its analogues, these studies provide fundamental insights into the nature of the coordination bonds, the stability of the resulting metal complexes, and the factors governing their formation. Density Functional Theory (DFT) has emerged as a particularly valuable method for investigating the electronic structure, geometry, and energetic properties of these systems. nih.gov
Computational Approaches to Metal Complexation
The complexation of α-aminophosphonates, a class of compounds to which this compound belongs, with various transition metals has been the subject of several theoretical investigations. These studies often employ DFT calculations to model the geometric and electronic properties of the metal complexes. nih.gov For instance, research on copper(II) complexes with α-aminophosphonate ligands has utilized DFT to determine their electronic structures, spin densities, and to analyze frontier molecular orbitals (FMOs). nih.gov Such analyses help in understanding the reactivity and potential applications of these complexes. nih.gov
Analysis of Metal-Ligand Bonding and Stability
The stability of metal complexes with α-aminophosphonate ligands is a critical aspect explored through theoretical studies. Natural Bond Orbital (NBO) analysis is a common technique used to understand the donor-acceptor interactions between the ligand and the metal center, providing a quantitative measure of the stabilization energies associated with these interactions. nih.gov
In the context of this compound, the key coordination sites are expected to be the nitrogen atom of the amino group and the oxygen atom of the phosphonate group. Theoretical models would predict the bond strengths between the metal ion and these donor atoms. The presence of bulky phenyl groups on both the nitrogen and phosphorus moieties likely introduces significant steric hindrance, which would be a key factor in determining the stability and preferred geometry of the metal complexes.
Furthermore, computational models can predict the relative stabilities of complexes formed with different metal ions. For example, DFT calculations can be used to compare the binding affinities of this compound with various transition metals, providing a theoretical basis for selective complexation.
While experimental data is the ultimate arbiter, theoretical studies on metal-ligand interactions and stability provide an invaluable atomic-level perspective that can guide the synthesis of new complexes and the interpretation of their properties. The application of these computational methods to this compound would significantly enhance the understanding of its coordination chemistry.
Interactive Data Table of Related α-Aminophosphonate Metal Complex Calculations
While specific data for this compound is not available, the following table presents representative theoretical data for related α-aminophosphonate-copper(II) complexes from a published DFT study. This illustrates the type of information that can be obtained from such calculations.
Data adapted from a DFT study on α-aminophosphonate ligated copper complexes. nih.gov 'L' represents a generic α-aminophosphonate ligand.
Applications in Advanced Organic Synthesis and Chemical Transformation
Utilization in Multi-Component Reactions (MCRs) for the Construction of Complex Scaffolds
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from simple precursors in a single step, thereby increasing efficiency and atom economy. The synthesis of α-aminophosphonates, such as Diphenyl(alpha-anilinobenzyl)phosphonate, is a prime example of an MCR. researchgate.net
Strategic Synthesis of Heterocyclic Phosphonates via MCRs
The Kabachnik-Fields and related MCRs serve as a cornerstone for the strategic synthesis of heterocyclic phosphonates. researchgate.netresearchgate.net In many of these strategies, an α-aminophosphonate is formed as a key intermediate, which then undergoes a subsequent intramolecular cyclization to yield the final heterocyclic product. This approach allows for the incorporation of the phosphonate (B1237965) group into a wide array of ring systems. sciforum.net
The versatility of this method is demonstrated by varying the initial components. For instance, using 2-alkynylindole-3-carbaldehydes, various amines, and dimethyl phosphite (B83602) in the presence of a Lewis acid catalyst like BF₃·OEt₂, a range of indole-substituted α-aminophosphonates can be prepared, which are precursors to more complex fused heterocyclic systems. core.ac.uk Similarly, reactions employing quinazolinone-based hydrazides as the amine component with aromatic aldehydes and diphenyl phosphite yield α-aminophosphonates bearing a quinazolinone moiety. nih.gov These MCRs often proceed under mild conditions and provide a direct, efficient route to functionally rich phosphonate-containing heterocycles. nih.govcore.ac.uk
Application in Diversity-Oriented Synthesis (DOS) Strategies for Molecular Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and facilitate the discovery of new bioactive compounds. MCRs are exceptionally well-suited for DOS strategies due to their convergent nature. chemistryworld.com By systematically varying the three starting components—amine, carbonyl compound, and phosphite—in the Kabachnik-Fields reaction, large libraries of α-aminophosphonates with diverse substituents can be rapidly assembled from a common scaffold. iupac.org
This approach allows for the generation of molecular libraries with varied steric and electronic properties, which is crucial for screening against biological targets. The ability to introduce diversity at three distinct points on the α-aminophosphonate backbone makes compounds like this compound ideal starting points or core structures in DOS campaigns aimed at identifying new therapeutic agents. chemistryworld.comiupac.org
Exploration of Cascade and Domino Reactions Initiated by Alpha-Aminophosphonates
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations under the same reaction conditions, where each subsequent step is triggered by the functionality formed in the previous one. iupac.org The α-aminophosphonate scaffold is a valuable precursor for initiating such sequences to build molecular complexity.
A notable example involves a tandem Kabachnik-Fields reaction. An existing α-aminophosphonate derivative can be reacted with another equivalent of an aldehyde and a hydrophosphoryl reagent to furnish more complex phosphonoylmethyl-α-aminophosphonates. nih.gov This strategy effectively uses the initial α-aminophosphonate as a building block for a subsequent, complexity-building reaction sequence.
Furthermore, tandem processes can be designed to form the α-aminophosphonate ring itself in a cascade. A copper-catalyzed tandem hydroamination/phosphorylation strategy, for instance, uses the intramolecular hydroamination of an alkyne to generate a cyclic enamine in situ. nih.gov This intermediate is then immediately trapped by a phosphite nucleophile in the same pot to yield cyclic α-aminophosphonates, demonstrating a highly efficient one-pot synthesis of complex phosphonate heterocycles. nih.gov
Role as Key Building Blocks and Precursors for Functionally Diverse Organic Molecules
Beyond their direct applications, α-aminophosphonates like this compound are valuable building blocks that can be chemically modified to produce a wide range of functionally diverse molecules. The phosphonate moiety, the amino group, and the associated aromatic rings all provide handles for subsequent chemical transformations.
The diphenyl phosphonate ester can be hydrolyzed to the corresponding α-aminophosphonic acid, which is a well-known mimic of α-amino acids. nih.gov The secondary amine can undergo various reactions such as acylation or alkylation to introduce new functional groups. nih.gov The aromatic rings can be subjected to electrophilic substitution reactions, provided the existing groups are compatible. This versatility makes the α-aminophosphonate scaffold a useful starting point for creating analogues of natural products and other complex target molecules. nih.gov
Table 1: Potential Transformations of the α-Aminophosphonate Scaffold
| Starting Moiety | Reagent/Condition | Resulting Functional Group/Molecule Type |
| Diphenyl Phosphonate Ester | Acid or Base Hydrolysis (e.g., HCl, NaOH) | Phosphonic Acid |
| Secondary Amine (N-H) | Acyl Chloride, Carboxylic Anhydride | N-Acyl-α-aminophosphonate (Amide) |
| Secondary Amine (N-H) | Alkyl Halide, Base | N-Alkyl-α-aminophosphonate (Tertiary Amine) |
| Aromatic Rings (Phenyl, Aniline) | Electrophilic Reagents (e.g., HNO₃, Br₂) | Substituted Aromatic Derivatives |
Design and Synthesis of Peptide Mimics and Bioisosteres for Structural Probing in Chemical Biology
The structural similarity between α-aminophosphonic acids and α-amino acids has led to their extensive use as peptide mimics and bioisosteres. nih.govmdpi.com The tetrahedral geometry of the phosphonate group makes it an excellent mimic of the tetrahedral transition state formed during peptide bond hydrolysis by proteolytic enzymes. nih.gov This property is exploited in the design of potent enzyme inhibitors.
Specifically, dipeptide diphenyl phosphonates have been synthesized as irreversible inhibitors of serine proteases, such as dipeptidyl peptidase II (DPP II) and dipeptidyl peptidase IV (DPP IV). These phosphonates are designed to mimic the dipeptide substrate of the target enzyme. A parallel synthesis approach has been used to create libraries of these inhibitors by coupling various α-aminoalkyl diphenyl phosphonate building blocks with different amino acids. This strategy has successfully identified highly selective inhibitors, which are valuable tools for distinguishing the biological functions of closely related enzymes.
Table 2: Examples of Dipeptide Diphenyl Phosphonate Peptidase Inhibitors
| N-Terminal Amino Acid | α-Aminoalkyl Phosphonate Block | Target Enzyme(s) |
| N-cyclopentylglycyl | -NHCH(C₆H₅)PO(OPh)₂ | DPP II, DPP IV |
| Proline | -NHCH(C₆H₅)PO(OPh)₂ | DPP II, DPP IV |
| Alanine | -NHCH(C₆H₅)PO(OPh)₂ | DPP II, DPP IV |
Theoretical and Computational Chemistry Studies on Diphenyl Alpha Anilinobenzyl Phosphonate Systems
Conformational Analysis and Study of Dynamic Equilibria
Detailed crystallographic studies on monoethyl (α-anilinobenzyl)phosphonate have revealed the adoption of a zwitterionic form in the solid state. researchgate.net This is a significant finding, as it highlights the potential for intramolecular proton transfer from the phosphonic acid moiety to the amine nitrogen, a phenomenon that could also influence the conformational preferences of the diphenyl ester under certain conditions. In the zwitterionic structure of the monoethyl analogue, the molecule is organized by a network of hydrogen bonds, forming a head-to-head dimeric structure that further assembles into a more extended zigzag chain. researchgate.net
The relative orientation of the two phenyl rings on the phosphorus atom, the aniline (B41778) ring, and the benzyl (B1604629) group will be determined by a delicate balance of steric hindrance and potential non-covalent interactions, such as π-stacking or C-H···π interactions. Computational modeling, typically employing Density Functional Theory (DFT), would be the method of choice to explore the potential energy surface of this molecule. Such studies would allow for the identification of low-energy conformers and the quantification of the energy barriers between them, providing a theoretical picture of the molecule's flexibility and the populations of different conformational states at equilibrium.
In the absence of direct experimental data for the diphenyl ester, the following table summarizes the key structural features observed in the closely related monoethyl (α-anilinobenzyl)phosphonate, which can serve as a model for the likely conformation of the core structure.
| Structural Feature | Observation in Monoethyl (α-anilinobenzyl)phosphonate | Implication for Diphenyl(alpha-anilinobenzyl)phosphonate |
| Molecular Form | Zwitterionic in the solid state. researchgate.net | Expected to be neutral, as it is a diester. |
| Core Conformation | The arrangement around the central C-P bond is a key determinant of the overall shape. | Similar torsional angles around the P-C-N backbone are likely to define stable conformers. |
| Intermolecular Interactions | Strong N-H···O and O-H···O hydrogen bonds lead to a dimeric and then a chain structure. researchgate.net | While lacking the O-H group for hydrogen bonding, N-H···O=P interactions could still influence crystal packing. |
| Ring Orientations | The phenyl rings adopt specific orientations to minimize steric clash. | The multiple phenyl rings in the diphenyl ester will lead to a complex potential energy surface with various low-energy conformations dictated by steric and electronic effects. |
The study of dynamic equilibria would involve techniques like variable-temperature NMR spectroscopy to probe the rotational barriers around key single bonds. For this compound, the rotation of the phenoxy groups around the P-O bonds and the rotation of the phenyl groups attached to the central carbon and nitrogen atoms would be of particular interest. The rates of these dynamic processes would dictate the effective symmetry of the molecule observed in spectroscopic measurements at different temperatures.
While the specific conformational and dynamic properties of this compound remain to be fully elucidated through dedicated experimental and computational studies, the analysis of its structural analogues provides a solid framework for predicting its behavior.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Diphenyl Alpha Anilinobenzyl Phosphonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diphenyl(alpha-anilinobenzyl)phosphonate in solution. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments provides unambiguous assignment of all atoms and insight into the molecule's conformational dynamics.
¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms. Key signals include the N-H proton, the methine (CH) proton, and the aromatic protons of the three distinct phenyl rings.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule, including the characteristic methine carbon and the carbons of the phenyl groups.
³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphonates, providing a single peak that confirms the presence and electronic environment of the phosphorus atom.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. This allows for the definitive assignment of all spectroscopic signals.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in this compound. Characteristic absorption bands confirm the molecular structure. A notable stretching vibration for the P=O group is observed in the range of 1267–1193 cm⁻¹. nih.gov The P–O–C bond stretching appears between 1104–1011 cm⁻¹, while the P–CH absorption is found at 765–701 cm⁻¹. nih.gov Aromatic C-H stretching is typically observed at 3162–3025 cm⁻¹, with aliphatic C-H stretching appearing at 2982–2853 cm⁻¹. nih.gov The N-H stretching vibration is also a key diagnostic peak, often seen in the range of 3464–3413 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aromatic rings in this compound give rise to characteristic absorption bands in the UV region, corresponding to π → π* transitions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns. This information helps to confirm the elemental composition and connectivity of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, further validating the proposed structure. Analysis of the fragmentation patterns can reveal characteristic losses of functional groups, such as the phenyl or aniline (B41778) moieties, providing additional structural confirmation.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation. The resulting crystal structure serves as a benchmark for validating the structural assignments made through spectroscopic and computational methods.
Synergistic Integration of Spectroscopic Data with Computational Studies for Elucidating Complex Molecular Architectures and Reaction Mechanisms
The integration of experimental spectroscopic data with computational chemistry provides a powerful approach to understanding the structure and properties of this compound. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and electronic transitions. These calculated values can then be compared with experimental data to validate the proposed structure and to gain a deeper understanding of the molecule's electronic properties. For instance, the calculated dipole moment can offer insights into the molecule's polarity and potential biological activity. nih.gov
Chemical Biology Insights: Principles of Molecular Design for Probes and Modulators Excluding Efficacy/clinical Aspects
Design and Synthesis of Phosphonate-Based Protease Inhibitors
Phosphonate-based molecules are widely recognized for their potential as inhibitors of various enzyme classes, most notably proteases. Their design hinges on their ability to act as stable mimics of transient biological states or natural substrates. The diphenyl ester moiety, as seen in Diphenyl(alpha-anilinobenzyl)phosphonate, plays a crucial role in the reactivity and application of these compounds, particularly as "warheads" for targeted enzyme inhibition.
The efficacy of many phosphonate-based inhibitors lies in their capacity for irreversible inhibition, where they form a stable, covalent bond with the target enzyme. youtube.com The phosphonate (B1237965) group in these molecules is designed as an electrophilic "warhead" that reacts with a nucleophilic amino acid residue, typically a serine, in the enzyme's active site. researchgate.netnih.gov
The process of inhibition by a phosphonate warhead, such as a diphenyl phosphonate, involves a mechanism analogous to the hydrolysis of a peptide bond by a serine protease. The active site serine's hydroxyl group attacks the electrophilic phosphorus atom. This results in the formation of a covalent phosphoester bond between the inhibitor and the enzyme, with the concomitant expulsion of a leaving group, such as a phenoxy group from the diphenyl ester. wikipedia.org This mechanism is exemplified by the action of organophosphates like Sarin, which form a robust and biologically inactive covalent bond with the serine residue in the active site of acetylcholinesterase. wikipedia.org
This covalent modification of the active site renders the enzyme permanently inactive. youtube.com The stability of the resulting phosphonylated enzyme complex is a key feature of this inhibition strategy. Unlike the transient nature of enzyme-substrate interactions, the covalent bond formed by the phosphonate warhead is highly resistant to hydrolysis, leading to a long-lasting and often irreversible blockade of enzyme activity. youtube.comingentaconnect.com
Key structural elements that influence reactivity include:
Leaving Groups: The nature of the leaving groups on the phosphorus atom is a critical determinant of reactivity. In diphenyl phosphonates, the phenoxy groups act as leaving groups. The ease with which these groups are displaced upon nucleophilic attack by the active site serine influences the rate of enzyme inactivation.
Side Chains: The incorporation of specific amino acid-like side chains into the phosphonate scaffold can dramatically enhance inhibitory activity. These side chains are designed to interact with the specificity pockets (e.g., S1, S2) of the target protease, ensuring that the inhibitor is precisely positioned for the warhead to react with the catalytic serine. The addition of a specific amino side chain has been shown to increase the rate of inhibition by as much as 10,000-fold. nih.gov
Phosphorus Center Stereochemistry: The phosphorus atom in chiral phosphonates is a tetrahedral center. The spatial arrangement of substituents around this center can significantly impact binding affinity and reactivity, as one enantiomer may fit into the active site much more effectively than the other. wikipedia.org
Studies comparing different phosphonyl derivatives have provided valuable insights. For example, phosphonyl fluorides and thiophenyl esters have shown inhibitory power comparable to p-nitrophenyl phosphonates against certain β-lactamases. nih.gov In contrast, phosphonamidates, where an oxygen atom is replaced by a nitrogen, can exhibit different binding affinities, highlighting the subtle electronic and steric effects that govern the interaction between the inhibitor and the enzyme's active site. nih.gov
Table 1: Influence of Structural Modifications on Inhibitor Potency
| Structural Feature | Modification Example | Impact on Reactivity/Inhibition | Reference |
|---|---|---|---|
| Phosphonate Warhead | Phenylphosphinate vs. Diphenyl phosphonate | Phenylphosphinates showed superior covalent inhibition of some serine proteases. | nih.gov |
| Leaving Group | p-Nitrophenyl phosphonate vs. Methyl p-nitrophenyl phosphate (B84403) | The phosphonate was a markedly better inhibitor of class C β-lactamase. | nih.gov |
| Side Chain | Incorporation of a specific amino side chain | Increased the rate of inhibition by approximately 10,000-fold. | nih.gov |
| P1' Moiety | L-phenyllactate vs. L-lactate | Inhibitors with L-phenyllactate at the P1' position were the most potent reversible inhibitors of carboxypeptidase A. | nih.gov |
One of the most powerful concepts in enzyme inhibitor design is the creation of transition state analogues. Enzymes function by lowering the activation energy of a reaction, and they achieve this by binding more tightly to the high-energy transition state of the reaction than to the substrate or product. researchgate.net Transition state analogues are stable molecules designed to chemically and structurally resemble this unstable transition state. researchgate.net
Phosphonates are exceptional mimics of the tetrahedral transition state that occurs during the hydrolysis of a peptide bond. researchgate.netresearchgate.net When a serine protease cleaves a peptide bond, it uses a water molecule to attack the carbonyl carbon of the scissile bond, forming a transient, tetrahedral gem-diolate intermediate. ingentaconnect.comnih.gov The phosphonate group, with its stable tetrahedral geometry around the phosphorus atom, closely resembles this high-energy intermediate. researchgate.net
Because of this resemblance, the enzyme binds to the phosphonate inhibitor with very high affinity, often orders of magnitude tighter than its binding to the actual substrate. nih.govresearchgate.net This tight, non-covalent binding makes phosphonates potent competitive inhibitors. ingentaconnect.comresearchgate.net The success of these compounds is fundamentally based on the similarity of the phosphinic or phosphonic acid group to the sp3-hybridized transition state of peptide bond hydrolysis. researchgate.net
Development of this compound Derivatives as Chemical Probes for Biochemical Pathway Elucidation
Beyond their role as inhibitors, phosphonate scaffolds, particularly diaryl α-aminophosphonates, are instrumental in the development of activity-based probes (ABPs). researchgate.net These probes are powerful tools used to study enzyme function, localization, and activity directly within complex biological systems like living cells and tissues. researchgate.netnih.gov
The design of an ABP based on a diphenyl phosphonate core involves incorporating a reporter tag, such as a fluorophore (e.g., fluorescein, Texas Red) or a biotin (B1667282) molecule, into the inhibitor's structure. researchgate.netnih.gov The diphenyl phosphonate portion of the ABP serves as the reactive warhead that covalently binds to the active site of the target protease. researchgate.net The attached reporter tag then allows for the detection and visualization of the enzyme-probe conjugate.
Due to their relatively high chemical stability in aqueous environments, diphenyl phosphonate derivatives are well-suited for these applications. researchgate.net By modifying the peptidyl portion of the molecule, these probes can be tailored to target specific serine proteases. researchgate.netnih.gov For example, fluorescently labeled peptidyl diphenyl phosphonates have been successfully used to visualize serine proteases in natural killer cells. nih.gov This approach provides invaluable insights into the biological roles of specific enzymes in various cellular processes and pathways, which would be difficult to obtain using traditional biochemical assays alone. researchgate.net
Theoretical and Experimental Exploration of Bioisosteric Relationships in Advanced Molecular Design
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to create a new compound with improved characteristics. openaccessjournals.comu-tokyo.ac.jp The phosphonate group is a classic bioisostere, primarily for phosphate and carboxylate moieties. nih.govresearchgate.net
The use of a phosphonate group (R-PO₃H₂) as a surrogate for a phosphate group (R-O-PO₃H₂) is a widely used tactic. nih.govrsc.org The key difference is the replacement of a labile P-O bond in the phosphate with a robust P-C bond in the phosphonate. ingentaconnect.comnih.gov This single atom substitution confers significantly greater resistance to chemical and enzymatic hydrolysis, enhancing the metabolic stability of the molecule. ingentaconnect.com
Phosphonates are also employed as bioisosteres of carboxylic acids. nih.gov The tetrahedral phosphonate group can mimic the geometry and charge of the carboxylate group, allowing it to engage in similar interactions with enzyme active sites or receptors. researchgate.net
Advanced molecular design often involves fine-tuning the properties of the bioisostere. For instance, the introduction of fluorine atoms to the α-carbon of the phosphonate (creating a difluoromethylphosphonate) can result in a better mimic of the phosphate group. researchgate.netresearchgate.net This modification lowers the pKa of the phosphonate, making its charge state more similar to that of a phosphate at physiological pH, and alters the bond angles to more closely resemble those of a natural phosphate. researchgate.netresearchgate.net The exploration of such bioisosteric relationships allows for the rational design of inhibitors and probes with enhanced stability, permeability, and target affinity. openaccessjournals.comresearchgate.net
Table 2: Bioisosteric Replacements Involving Phosphonates
| Original Group | Bioisosteric Replacement | Key Advantages of Replacement | Reference |
|---|---|---|---|
| Phosphate (-PO₄³⁻) | Phosphonate (-PO₃²⁻) | Increased stability to hydrolysis due to P-C bond vs. P-O bond. | ingentaconnect.comnih.gov |
| Carboxylate (-COO⁻) | Phosphonate (-PO₃²⁻) | Mimics the transition state of amide/ester hydrolysis. | nih.gov |
| Phosphate (-PO₄³⁻) | Difluoromethylphosphonate (-CF₂-PO₃²⁻) | Better mimic of pKa, geometry, and polarity compared to a simple phosphonate. | researchgate.netresearchgate.net |
| Peptide Bond (-CO-NH-) | Phosphonate Ester (-PO₂⁻-O-) | Acts as a stable analogue of the tetrahedral hydrolysis intermediate. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
